N-(2,4-dimethoxyphenyl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
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Overview
Description
N-(2,4-DIMETHOXYPHENYL)-2-{[4-OXO-1-(4-SULFAMOYLPHENYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]SULFANYL}ACETAMIDE: is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolopyrimidine core, a sulfamoylphenyl group, and a dimethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYPHENYL)-2-{[4-OXO-1-(4-SULFAMOYLPHENYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]SULFANYL}ACETAMIDE typically involves multiple steps:
Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine ring.
Introduction of the Sulfamoylphenyl Group:
Attachment of the Dimethoxyphenyl Group: This step involves the methoxylation of a phenyl ring followed by its attachment to the pyrazolopyrimidine core.
Final Coupling Reaction: The final step involves the coupling of the intermediate compounds to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes.
Drug Development:
Medicine
Therapeutic Agents: The compound can be explored for its potential therapeutic effects in various diseases.
Diagnostic Tools: It can be used in the development of diagnostic assays.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other chemicals.
Biotechnology: It can be used in biotechnological applications such as biosensors.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-2-{[4-OXO-1-(4-SULFAMOYLPHENYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-DIMETHOXYPHENYL)-2-{[4-OXO-1-(4-SULFAMOYLPHENYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]SULFANYL}ACETAMIDE: shares similarities with other pyrazolopyrimidine derivatives, such as:
Uniqueness
The uniqueness of N-(2,4-DIMETHOXYPHENYL)-2-{[4-OXO-1-(4-SULFAMOYLPHENYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C21H20N6O6S2 |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[4-oxo-1-(4-sulfamoylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H20N6O6S2/c1-32-13-5-8-16(17(9-13)33-2)24-18(28)11-34-21-25-19-15(20(29)26-21)10-23-27(19)12-3-6-14(7-4-12)35(22,30)31/h3-10H,11H2,1-2H3,(H,24,28)(H2,22,30,31)(H,25,26,29) |
InChI Key |
DOBSYMVSDJDEFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)S(=O)(=O)N)C(=O)N2)OC |
Origin of Product |
United States |
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